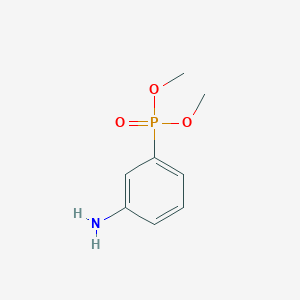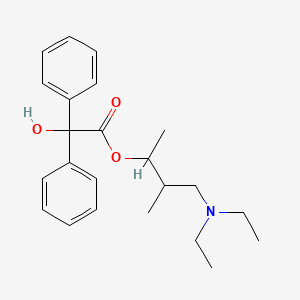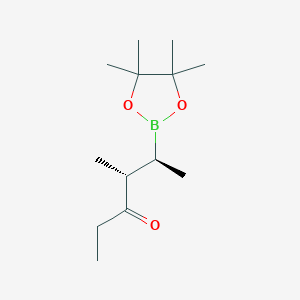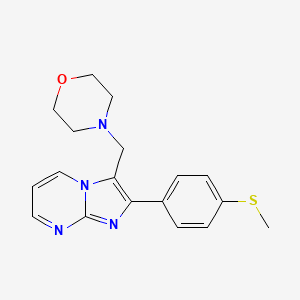
Dibutyl trichloroethenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl trichloroethenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of both phosphate and trichloroethenyl groups, which contribute to its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethenyl phosphate typically involves the reaction of trichloroethenyl chloride with dibutyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Dibutyl trichloroethenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of dibutyl phosphate and trichloroethanol.
Oxidation: Oxidative reactions can convert this compound into its corresponding oxides or other oxidized derivatives.
Substitution: The trichloroethenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyl trichloroethenyl phosphate has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dibutyl trichloroethenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Tributyl phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different structural characteristics.
Dibutyl phosphate: A simpler analog without the trichloroethenyl group.
Uniqueness
Dibutyl trichloroethenyl phosphate is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed with simpler organophosphorus compounds.
特性
CAS番号 |
89094-85-9 |
|---|---|
分子式 |
C10H18Cl3O4P |
分子量 |
339.6 g/mol |
IUPAC名 |
dibutyl 1,2,2-trichloroethenyl phosphate |
InChI |
InChI=1S/C10H18Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10(13)9(11)12/h3-8H2,1-2H3 |
InChIキー |
FUJOQQAWMUNLCP-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)



![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)

